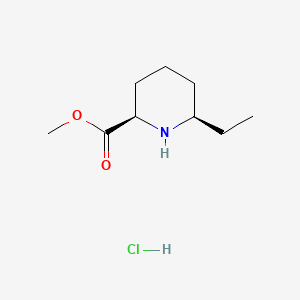
5-(propan-2-yl)oxolan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)oxolan-3-amine hydrochloride, also commonly referred to as 5-POAH or 5-POA-HCl, is an organic compound belonging to the family of oxazolines. It is an important intermediate in the synthesis of many pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 5-POAH is also used as a building block in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
The most common applications of 5-POAH are in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of a variety of anti-inflammatory and anti-cancer drugs, as well as in the synthesis of other compounds such as antibiotics and steroids. 5-POAH is also used as a building block in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-POAH is not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-POAH are not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-POAH in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to handle and store. The main limitation of using 5-POAH in lab experiments is its high reactivity. It is also susceptible to hydrolysis and oxidation, so it must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 5-POAH research. These include the development of new synthesis methods, the exploration of new applications for 5-POAH, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of 5-POAH and its potential interactions with other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-POAH in lab experiments.
Synthesemethoden
5-POAH can be synthesized by a variety of methods, including the Williamson ether synthesis, the alkylation of ethyl chloroacetate, and the condensation of ethyl oxalyl chloride with propylamine. The most common method for synthesizing 5-POAH is the condensation of ethyl oxalyl chloride with propylamine. This method involves combining ethyl oxalyl chloride and propylamine in a solvent such as toluene or chloroform. The reaction is then heated to a temperature of about 80°C for about 2 hours. The reaction is then cooled, and the product is isolated and purified.
Eigenschaften
IUPAC Name |
5-propan-2-yloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-3-6(8)4-9-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJOAFJZCVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)


![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
